AMPK Activator

Descripción general

Descripción

Los activadores de la proteína quinasa activada por AMP (AMPK) son compuestos que estimulan la actividad de la proteína quinasa activada por AMP, un regulador central de la homeostasis energética celular. La AMPK juega un papel crucial en el equilibrio entre el suministro de nutrientes y la demanda de energía mediante la coordinación de las vías metabólicas. La activación de la AMPK se ha considerado un objetivo terapéutico prometedor para controlar las enfermedades metabólicas, como la diabetes tipo 2, la obesidad y el cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de activadores de AMPK a menudo implica técnicas complejas de síntesis orgánica. Por ejemplo, un método implica el uso de moléculas pequeñas que imitan el monofosfato de adenosina celular (AMP). Estas moléculas desencadenan un cambio conformacional en el complejo AMPK, permitiendo una mayor activación por fosforilación .

Métodos de producción industrial: La producción industrial de activadores de AMPK generalmente implica procesos de síntesis orgánica a gran escala. Estos procesos se optimizan para obtener un alto rendimiento y pureza, utilizando a menudo equipos de síntesis automatizados y medidas estrictas de control de calidad para garantizar la coherencia y la eficacia .

3. Análisis de las reacciones químicas

Tipos de reacciones: Los activadores de AMPK experimentan diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores.

Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos nucleofílicos o electrofílicos.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como los iones hidróxido. Las condiciones de reacción varían según la reacción específica, pero a menudo implican temperaturas y niveles de pH controlados .

Productos principales: Los productos principales formados a partir de estas reacciones dependen del activador AMPK específico y de las condiciones de reacción. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados del activador, mientras que las reacciones de sustitución pueden dar como resultado activadores modificados con diferentes grupos funcionales .

Análisis De Reacciones Químicas

Types of Reactions: AMPK activators undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products: The major products formed from these reactions depend on the specific AMPK activator and the reaction conditions. For example, oxidation reactions may produce oxidized derivatives of the activator, while substitution reactions may result in modified activators with different functional groups .

Aplicaciones Científicas De Investigación

AMPK Activators: Mechanisms, Physiological Activities, and Applications

AMP-activated protein kinase (AMPK) is a highly conserved master regulator of metabolism that restores energy balance during metabolic stress at both cellular and physiological levels . AMPK activation is associated with beneficial effects on diabetes and obesity . Recent studies have also revealed that AMPK has a role in models of acute and neuropathic pain . AMPK can be activated through direct and indirect methods .

Physiological Activities and Therapeutic Applications

- Metabolic Diseases AMPK's therapeutic potential is widely recognized and pursued for treating metabolic diseases such as diabetes, obesity, and inflammation .

- Cancer AMPK may be an additional chemotherapeutic target because the upregulation of fatty-acid synthesis is a hallmark of many cancers . Direct AMPK activators may open new therapeutic avenues for antichemotherapeutic reagents . The growth-inhibitory response to the AMPK activator, MT 63–78, is not affected by the status of the upstream AMPK-activating kinase LKB1 .

- Pain AMPK activation is associated with beneficial effects on diabetes and obesity, and also has analgesic properties in inflammatory nociception, suggesting it could be a novel therapeutic target in pain management with potentially fewer side effects .

- Inflammation Activating adenosine monophosphate (AMP)-activated kinase (AMPK) has been linked to benefits like enhanced control of blood sugar levels in individuals with diabetes, as well as in reducing obesity and inflammation .

- Neurodegenerative Diseases AMPK is hyper-activated in the neurons of Alzheimer's disease patients . AMPK signaling pathway is proposed to be involved in the degradation of β-amyloid peptides and in tau phosphorylation .

Case Studies

- Combination Therapies in Cancer The combination of aspirin (salicylate) and Metformin effectively decreases clonogenic survival of prostate and lung cancer cells . The addition of fatty acids and/or cholesterol into the culture medium reverses the suppressive effects of salicylate and metformin on cell survival, indicating that the inhibition of de novo lipogenesis is important .

- MBX-8025 in NAFLD and NASH MBX-8025, a potent and selective agonist of PPAR-δ, is being investigated for treating NAFLD and NASH . In a Phase II study, MBX-8025 decreased LDL-C, triglycerides, and high sensitivity CRP, a biomarker of inflammation .

Data Table of Direct AMPK Activators

| Compound | Mechanism of Action | Specificity | Effects |

|---|---|---|---|

| A-769662 | Allosteric activation of AMPK, inhibits dephosphorylation of Thr-172 in AMPKα subunit | High specificity toward AMPK | Increases fat oxidation, decreases body weight, plasma glucose/triglycerides, and liver triglycerides |

| Compound 911 | Allosteric activation of AMPK, prevents dephosphorylation | Similar to A-769662, requires Ser108 of AMPKβ subunit | More potent than A-769662 in allosterically activating AMPK |

Concluding Remarks

Mecanismo De Acción

Los activadores de AMPK ejercen sus efectos al unirse al complejo AMPK e inducir un cambio conformacional que permite una mayor activación por fosforilación del residuo de treonina en la posición 172 de la subunidad catalítica α. Esta activación conduce a un aumento de los niveles de ATP, favoreciendo la reducción de las vías anabólicas y la regulación ascendente de las vías catabólicas. Los objetivos moleculares y las vías involucradas incluyen la inhibición del objetivo de rapamicina en mamíferos (mTOR) y la activación de la autofagia .

Comparación Con Compuestos Similares

Los activadores de AMPK se pueden comparar con otros compuestos similares, como:

AICAr (5-aminoimidazol-4-carboxamida ribonucleósido): Un activador de AMPK ampliamente utilizado con efectos tanto dependientes como independientes de AMPK.

Compuesto 991: Un activador de AMPK que también activa la proteína quinasa 1 relacionada con la proteína no fermentadora de sacarosa 1 (SnRK1) en plantas.

Derivados de benzimidazol: Activador de moléculas pequeñas que aumenta el transporte de glucosa en el músculo esquelético.

Los activadores de AMPK son únicos en su capacidad de dirigirse específicamente y activar el complejo AMPK, lo que lleva a resultados fisiológicos significativos en la homeostasis energética y la regulación metabólica .

Actividad Biológica

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a significant role in regulating cellular metabolism and maintaining energy homeostasis. The activation of AMPK is associated with various biological activities that impact metabolic diseases, cardiovascular health, and neurodegenerative conditions. This article explores the biological activity of AMPK activators, focusing on their mechanisms, effects on different diseases, and relevant case studies.

AMPK is activated in response to low energy states, characterized by increased AMP levels and decreased ATP levels. This activation leads to the modulation of several metabolic pathways:

- Inhibition of Anabolic Pathways : AMPK inhibits processes such as protein synthesis and fatty acid synthesis to conserve energy.

- Promotion of Catabolic Pathways : It enhances glycolysis, glucose uptake, and fatty acid oxidation, facilitating energy production.

- Autophagy Induction : AMPK activates autophagy by phosphorylating Unc-51-like kinase 1 (ULK1) and inhibiting mTORC1, promoting cellular repair mechanisms during nutrient deprivation .

Biological Activities and Effects

AMPK activators have been studied extensively for their potential therapeutic effects in various conditions:

1. Metabolic Disorders

AMPK plays a pivotal role in the management of metabolic syndrome and type 2 diabetes. Activators such as metformin and AICAR have demonstrated significant effects:

- Metformin : Increases insulin sensitivity and reduces the incidence of myocardial infarction by activating AMPK indirectly through mitochondrial inhibition .

- AICAR : Improves insulin resistance and glucose homeostasis in diabetic animal models .

2. Cardiovascular Health

AMPK activation is linked to cardiovascular protection through several mechanisms:

- Reduction of Oxidative Stress : AMPK activators help decrease oxidative stress, which is a contributing factor to cardiovascular diseases .

- Improvement in Lipid Profiles : Studies indicate that AMPK activation can lead to improved lipid metabolism, reducing the risk of atherosclerosis .

3. Neuroprotection

Recent research highlights the role of AMPK in neurodegenerative diseases such as Alzheimer's disease:

- Oxidative Stress Reduction : AMPK activators have been shown to mitigate oxidative stress, which is linked to neuronal damage .

- Impact on Amyloid Beta Accumulation : Some studies report mixed effects on amyloid beta aggregation, indicating a need for further research to clarify these relationships .

Case Study 1: Metformin's Impact on Cardiovascular Outcomes

A large-scale study involving over 391,000 participants revealed that genetically predicted reductions in HbA1c associated with AMPK activation significantly lowered the risk of type 2 diabetes (61% reduction), coronary artery disease (53% reduction), and overall cancer (44% reduction) among diabetic patients treated with metformin .

Case Study 2: AICAR in Diabetic Rodent Models

In ZDF rats, treatment with AICAR not only prevented diabetes onset but also reduced ectopic lipid deposition and improved pancreatic function. These findings underscore the potential of AMPK activators in preventing metabolic syndrome phenotypes .

Data Tables

| AMPK Activator | Mechanism of Action | Primary Effects | Clinical Relevance |

|---|---|---|---|

| Metformin | Inhibits mitochondrial complex I | Increases insulin sensitivity | Reduces cardiovascular events |

| AICAR | Direct activation of AMPK | Improves glucose homeostasis | Prevents diabetes onset |

| Thiazolidinediones | Activates PPARs; lowers energy state | Enhances insulin sensitivity | Effective in type 2 diabetes management |

Propiedades

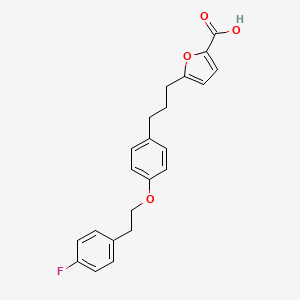

IUPAC Name |

5-[3-[4-[2-(4-fluorophenyl)ethoxy]phenyl]propyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FO4/c23-18-8-4-17(5-9-18)14-15-26-19-10-6-16(7-11-19)2-1-3-20-12-13-21(27-20)22(24)25/h4-13H,1-3,14-15H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLLLQUZNJSVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC2=CC=C(O2)C(=O)O)OCCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587888 | |

| Record name | 5-(3-{4-[2-(4-Fluorophenyl)ethoxy]phenyl}propyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849727-81-7 | |

| Record name | 5-(3-{4-[2-(4-Fluorophenyl)ethoxy]phenyl}propyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.